molecular formula C18H23NO B1345854 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline CAS No. 946774-53-4

4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline

Cat. No.: B1345854
CAS No.: 946774-53-4
M. Wt: 269.4 g/mol
InChI Key: QFGQOTZDXJHBNC-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol . This compound is characterized by the presence of a methyl group, a tert-pentyl group, and a phenoxy group attached to an aniline core. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline typically involves the reaction of 4-tert-pentylphenol with 4-methyl-2-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the aniline core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The tert-pentyl group provides steric hindrance, affecting the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

4-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-5-18(3,4)14-7-9-15(10-8-14)20-17-12-13(2)6-11-16(17)19/h6-12H,5,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQOTZDXJHBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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